N',N'-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide
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Overview
Description
N’,N’-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a hexanediamide backbone through imine linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide typically involves a condensation reaction between hexanediamine and 4-methoxybenzaldehyde. The reaction proceeds as follows:
Condensation Reaction: Hexanediamine is reacted with 4-methoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the imine linkages. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the synthesis of N’,N’-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’,N’-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, N’,N’-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of N’,N’-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide are explored for their antimicrobial and anticancer properties. The compound’s ability to form stable complexes with metal ions makes it a candidate for drug development.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N’,N’-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide involves its interaction with molecular targets such as enzymes and metal ions. The imine linkages and methoxy groups allow the compound to form stable complexes, which can inhibit enzyme activity or facilitate catalytic reactions. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Metal Complexation: Formation of stable complexes with metal ions, enhancing their catalytic properties.
Comparison with Similar Compounds
Similar Compounds
- N’,N’-bis[(E)-(4-hydroxyphenyl)methylideneamino]hexanediamide
- N’,N’-bis[(E)-(4-chlorophenyl)methylideneamino]hexanediamide
- N’,N’-bis[(E)-(4-nitrophenyl)methylideneamino]hexanediamide
Uniqueness
N’,N’-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to similar compounds with different substituents. The methoxy groups also influence the compound’s electronic properties, making it a versatile ligand in coordination chemistry and a potential candidate for drug development.
This detailed article provides a comprehensive overview of N’,N’-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H26N4O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N',N'-bis[(E)-(4-methoxyphenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C22H26N4O4/c1-29-19-11-7-17(8-12-19)15-24-26(22(28)6-4-3-5-21(23)27)25-16-18-9-13-20(30-2)14-10-18/h7-16H,3-6H2,1-2H3,(H2,23,27)/b24-15+,25-16+ |
InChI Key |
WUMPLZWCADPTGU-FEZYOMQXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N(/N=C/C2=CC=C(C=C2)OC)C(=O)CCCCC(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN(C(=O)CCCCC(=O)N)N=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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